1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol

Catalog No.
S8191461
CAS No.
M.F
C12H18O2
M. Wt
194.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol

Product Name

1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol

IUPAC Name

1-(4-methoxy-3-methylphenyl)-2-methylpropan-2-ol

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

InChI

InChI=1S/C12H18O2/c1-9-7-10(8-12(2,3)13)5-6-11(9)14-4/h5-7,13H,8H2,1-4H3

InChI Key

LXKZLKQUUBJHFB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)CC(C)(C)O)OC

Canonical SMILES

CC1=C(C=CC(=C1)CC(C)(C)O)OC

1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol is an organic compound with the molecular formula C10_{10}H14_{14}O2_2. It features a methoxy group (-OCH3_3) and a methyl group (-CH3_3) attached to a phenyl ring, which is further connected to a propanol chain. This unique structure imparts specific chemical properties and biological activities, making it of interest in various fields, including medicinal chemistry and organic synthesis.

  • Oxidation: The alcohol group can be oxidized to form 1-(4-Methoxy-3-methylphenyl)-2-propanone using oxidizing agents such as chromium trioxide (CrO3_3) or pyridinium chlorochromate (PCC).
  • Reduction: The compound can be reduced to form 1-(4-Methoxy-3-methylphenyl)-2-propanamine using reducing agents like lithium aluminum hydride (LiAlH4_4).
  • Substitution: The methoxy group can undergo nucleophilic substitution, allowing for the introduction of various functional groups depending on the nucleophile used.

The biological activity of 1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol has been explored in various studies. It exhibits potential anti-inflammatory and analgesic properties, making it a candidate for pharmaceutical applications. Additionally, its structure suggests possible interactions with specific enzymes and receptors, which could lead to therapeutic effects in treating conditions related to inflammation or pain.

Several methods exist for synthesizing 1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol:

  • Reduction of Ketones: A common approach involves the reduction of 1-(4-Methoxy-3-methylphenyl)-2-propanone using sodium borohydride (NaBH4_4) or lithium aluminum hydride (LiAlH4_4) in solvents like ethanol or tetrahydrofuran (THF). This reaction typically occurs under mild conditions, yielding the desired alcohol.
  • Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of the corresponding ketone using palladium on carbon (Pd/C) under hydrogen gas pressure is employed. This method is advantageous for its scalability and efficiency.

The applications of 1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol span several fields:

  • Pharmaceuticals: Due to its biological activity, it may be developed into therapeutic agents for pain relief and anti-inflammatory treatments.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, contributing to various chemical industries.

Interaction studies have indicated that 1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol can modulate biochemical pathways by interacting with specific molecular targets. Its methoxy group enhances binding affinity to certain enzymes and receptors, potentially leading to various physiological effects. Ongoing research aims to elucidate its mechanisms of action further and explore its therapeutic potential.

1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol can be compared with several similar compounds:

Compound NameStructural DifferencesUnique Properties
1-(4-Methoxyphenyl)-2-propanolLacks the methyl group on the phenyl ringDifferent reactivity profile
1-(3-Methoxy-4-methylphenyl)-2-propanolDifferent substitution pattern on the phenyl ringPotentially different biological activities
1-(4-Methoxy-3-methylphenyl)-1-propanolHydroxyl group at a different positionInfluences chemical behavior and interactions

The uniqueness of 1-(4-Methoxy-3-methylphenyl)-2-methyl-2-propanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This specificity makes it valuable for targeted applications in research and industry .

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

194.130679813 g/mol

Monoisotopic Mass

194.130679813 g/mol

Heavy Atom Count

14

Dates

Last modified: 04-15-2024

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